molecular formula C10H11NO3 B111379 4-(Acetamidomethyl)benzoic acid CAS No. 1205-58-9

4-(Acetamidomethyl)benzoic acid

Cat. No. B111379
CAS RN: 1205-58-9
M. Wt: 193.2 g/mol
InChI Key: DSEUUJNFENYHDY-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

A mixture of 4-aminomethylbenzoic acid (Aldrich, 1.51 g, 0.01 mol) and anhydrous sodium acetate (1.5 g, 0.018 mol) in glacial acetic acid (5 mL) was heated at reflux for 18 h. On cooling, the mixture was poured into cold water (50 mL). The precipitate was separated by filtration and washed several times with cold water. The cake was recrystallized from water to give 1.4 g (72.5%) of the title compound as a white powder, mp 195° C.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
72.5%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[C:12]([O-])(=[O:14])[CH3:13].[Na+].O>C(O)(=O)C>[C:12]([NH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=1)(=[O:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
WASH
Type
WASH
Details
washed several times with cold water
CUSTOM
Type
CUSTOM
Details
The cake was recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 72.5%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.